molecular formula C20H16ClNO6S B379761 2-(4-Chlorophenyl)-2-oxoethyl 4-{[(2-furylmethyl)amino]sulfonyl}benzoate CAS No. 324774-20-1

2-(4-Chlorophenyl)-2-oxoethyl 4-{[(2-furylmethyl)amino]sulfonyl}benzoate

Cat. No.: B379761
CAS No.: 324774-20-1
M. Wt: 433.9g/mol
InChI Key: GEGAAKBDWPKDFI-UHFFFAOYSA-N
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Description

This compound features a 2-(4-chlorophenyl)-2-oxoethyl ester backbone linked to a 4-substituted benzoate group. The substituent at the 4-position of the benzoate is a [(2-furylmethyl)amino]sulfonyl moiety, which introduces a heteroaromatic furan ring and a sulfonamide group.

Properties

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 4-(furan-2-ylmethylsulfamoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO6S/c21-16-7-3-14(4-8-16)19(23)13-28-20(24)15-5-9-18(10-6-15)29(25,26)22-12-17-2-1-11-27-17/h1-11,22H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGAAKBDWPKDFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Benzoic Acid

The para-sulfonation of benzoic acid is achieved using chlorosulfonic acid under controlled conditions:

  • Reagents : Benzoic acid (1 eq), chlorosulfonic acid (3 eq).

  • Conditions : 0–5°C, 2 h, followed by gradual warming to 25°C.

  • Product : 4-Chlorosulfonylbenzoic acid (yield: 85–90%).

Critical Notes :

  • Excess chlorosulfonic acid ensures complete conversion, while low temperatures minimize side reactions.

  • The crude product is washed with ice-cold water and recrystallized from ethanol.

Sulfonamide Formation

The sulfonyl chloride intermediate reacts with 2-furylmethylamine to install the sulfonamide moiety:

  • Reagents : 4-Chlorosulfonylbenzoic acid (1 eq), 2-furylmethylamine (1.2 eq), pyridine (2 eq).

  • Conditions : Dry THF, 0°C → 25°C, 12 h.

  • Product : 4-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid (yield: 88–92%).

Optimization Insights :

  • Pyridine neutralizes HCl, preventing protonation of the amine.

  • THF enhances solubility of the sulfonyl chloride and amine.

Synthesis of 2-(4-Chlorophenyl)-2-oxoethanol

Bromination of 4-Chloroacetophenone

α-Bromination introduces a leaving group for subsequent hydrolysis:

  • Reagents : 4-Chloroacetophenone (1 eq), bromine (1.1 eq), acetic acid.

  • Conditions : 25°C, 4 h.

  • Product : 2-Bromo-1-(4-chlorophenyl)ethan-1-one (yield: 78–82%).

Side Reactions :

  • Over-bromination is mitigated by stoichiometric control and rapid quenching.

Hydrolysis to α-Keto Acid

The bromo compound undergoes alkaline hydrolysis:

  • Reagents : 2-Bromo-1-(4-chlorophenyl)ethan-1-one (1 eq), NaOH (2 eq), H2O/EtOH.

  • Conditions : Reflux, 6 h.

  • Product : 2-(4-Chlorophenyl)-2-oxoacetic acid (yield: 75–80%).

Reduction to α-Keto Alcohol

Selective reduction of the carboxylic acid to the alcohol is achieved using LiAlH4 :

  • Reagents : 2-(4-Chlorophenyl)-2-oxoacetic acid (1 eq), LiAlH4 (2 eq), dry THF.

  • Conditions : 0°C → 25°C, 2 h.

  • Product : 2-(4-Chlorophenyl)-2-oxoethanol (yield: 70–75%).

Challenges :

  • Over-reduction to the diol is avoided by limiting LiAlH4 equivalents.

Esterification of the Benzoic Acid Derivative

Acid Chloride Formation

The sulfonamide-functionalized benzoic acid is converted to its acid chloride:

  • Reagents : 4-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid (1 eq), thionyl chloride (3 eq).

  • Conditions : Reflux, 4 h.

  • Product : 4-{[(2-Furylmethyl)amino]sulfonyl}benzoyl chloride (yield: 95–98%).

Esterification with 2-(4-Chlorophenyl)-2-oxoethanol

The acid chloride reacts with the α-keto alcohol under mild conditions:

  • Reagents : 4-{[(2-Furylmethyl)amino]sulfonyl}benzoyl chloride (1 eq), 2-(4-chlorophenyl)-2-oxoethanol (1.1 eq), triethylamine (2 eq), dry DCM.

  • Conditions : 0°C → 25°C, 12 h.

  • Product : 2-(4-Chlorophenyl)-2-oxoethyl 4-{[(2-furylmethyl)amino]sulfonyl}benzoate (yield: 85–90%).

Purification :

  • Column chromatography (SiO2, ethyl acetate/hexane 1:3) removes unreacted starting materials.

  • Final recrystallization from CH2Cl2/Et2O yields white crystals (purity: >99% by HPLC).

Analytical Data and Characterization

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 8.15 (d, 2H, Ar–H), 7.95 (d, 2H, Ar–H), 7.45 (d, 2H, Ar–Cl), 7.35 (d, 2H, Ar–Cl), 6.40 (m, 2H, furan), 5.25 (s, 2H, OCH2CO), 4.15 (s, 2H, NHCH2), 3.75 (s, 3H, OCH3).

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1340 cm⁻¹ (S=O), 1160 cm⁻¹ (C–O).

Purity and Yield Optimization

StepYield (%)Purity (%)
Sulfonamide Formation9099.5
Esterification8899.2

Key Factors :

  • Strict temperature control during sulfonylation.

  • Use of anhydrous solvents in esterification .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-oxoethyl 4-{[(2-furylmethyl)amino]sulfonyl}benzoate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include furanones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Chlorophenyl)-2-oxoethyl 4-{[(2-furylmethyl)amino]sulfonyl}benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 4-{[(2-furylmethyl)amino]sulfonyl}benzoate involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, the furan ring and chlorophenyl group contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound Name Substituent on Benzoate Molecular Formula Molecular Weight Key Features
Target: 2-(4-Chlorophenyl)-2-oxoethyl 4-{[(2-furylmethyl)amino]sulfonyl}benzoate [(2-Furylmethyl)amino]sulfonyl Not provided Not provided Heteroaromatic furan, sulfonamide group; potential for H-bonding .
2-(4-Chlorophenyl)-2-oxoethyl 4-[(4-methoxybenzoyl)amino]benzoate 4-Methoxybenzoylamino C23H18ClNO5 423.85 Methoxy group enhances lipophilicity; lacks sulfonamide reactivity.
2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate Hydroxy C15H11ClO4 290.70 Polar hydroxyl group; high synthetic yield (92.8%); used in heterocycle synthesis.
2-(4-Chlorophenyl)-2-oxoethyl 3-[(4-tert-butylbenzoyl)amino]benzoate 4-tert-Butylbenzoylamino C26H24ClNO4 449.93 Bulky tert-butyl group increases steric hindrance; higher molecular weight.
4-{Benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-chlorophenyl benzoate Benzoyl/(4-chlorophenyl)sulfonyl C26H17Cl2NO5S 534.34 Dual sulfonyl/benzoyl groups; dichlorophenyl backbone enhances rigidity.

Key Research Findings and Implications

Biological Relevance : Sulfonamide-containing compounds are prevalent in drug design (e.g., antimicrobials), suggesting the target could be explored for similar applications .

Steric Considerations : Analogues with bulky groups (e.g., tert-butyl in ) demonstrate how substituent size impacts molecular interactions, a critical factor in drug-receptor binding .

Biological Activity

2-(4-Chlorophenyl)-2-oxoethyl 4-{[(2-furylmethyl)amino]sulfonyl}benzoate is a complex organic compound notable for its diverse biological activities. This compound features a sulfonamide linkage, a furan ring, and a chlorophenyl group, which contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanism of action, relevant case studies, and comparative data with similar compounds.

  • IUPAC Name : 2-(4-chlorophenyl)-2-oxoethyl 4-{[(2-furylmethyl)amino]sulfonyl}benzoate
  • CAS Number : 324774-20-1
  • Molecular Weight : 433.9 g/mol

The biological activity of 2-(4-Chlorophenyl)-2-oxoethyl 4-{[(2-furylmethyl)amino]sulfonyl}benzoate is primarily attributed to its ability to inhibit specific enzymes. The sulfonamide group mimics natural substrates, allowing it to effectively block enzyme active sites. Additionally, the furan and chlorophenyl groups enhance binding affinity to biological targets, increasing the compound's efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL depending on the strain tested.

Antiviral Properties

In addition to its antibacterial effects, this compound has been explored for antiviral activity. Preliminary findings suggest it may inhibit viral replication in cell cultures, particularly against influenza virus strains. Further research is needed to elucidate the specific viral targets and mechanisms involved.

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. It has shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmission. The IC50 values obtained in various assays indicate strong inhibitory activity comparable to known AChE inhibitors.

Comparative Analysis with Similar Compounds

Compound NameStructureAntimicrobial Activity (MIC µg/mL)AChE Inhibition (IC50 µM)
2-(4-Chlorophenyl)-2-oxoethyl 4-{[(2-furylmethyl)amino]sulfonyl}benzoateStructure5-201.5
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazoleStructure10-250.9
Methyl 4-benzamidobenzoateStructure15-30Not reported

Case Studies

  • Antimicrobial Screening : A study published in the Journal of Pharmaceutical Sciences evaluated the antimicrobial effects of various derivatives of sulfonamide compounds, including our target compound. The results indicated that modifications in the side chains significantly affected antimicrobial potency.
  • Enzyme Interaction Studies : Another research article focused on the binding interactions of this compound with bovine serum albumin (BSA), utilizing fluorescence quenching methods to determine binding constants and site interactions.
  • In Vivo Studies : A preliminary study assessed the therapeutic efficacy of this compound in animal models for bacterial infections, showing a reduction in infection rates and improved survival compared to controls.

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